Pyrrole

概要

説明

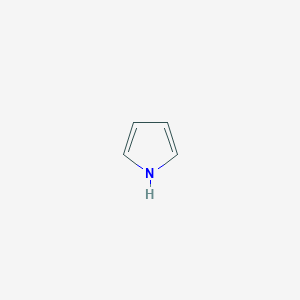

ピロールは、4つの炭素原子と1つの窒素原子を含む5員環構造を特徴とする複素環式芳香族有機化合物です。分子式はC₄H₅Nです。ピロールは無色の揮発性液体で、空気中にさらされると色が濃くなり、ナッツのような臭いを発します。 ピロールは弱塩基であり、非局在化π電子系による芳香族性を示します .

準備方法

合成経路と反応条件

パール・クノール合成: この古典的な方法は、触媒の存在下で1,4-ジケトンを縮合させてピロールを生成する反応です.

ヴァン・ロイゼン・ピロール合成: この方法は、フランを酸性条件下でアンモニアと反応させる反応です.

バートン・ザード合成: イソシアノ酢酸をニトロアルケンに加えて環化させ、基を脱離させることでピロールが生成されます.

アセチレンとアンモニアから: 赤熱した管にアセチレンとアンモニアの混合物を通過させることで、ピロールが合成されます.

工業的製造方法

スクシンイミドから: スクシンイミドを亜鉛粉末で蒸留すると、ピロールが得られます.

化学反応解析

反応の種類

求電子置換反応: ピロールは、炭素-2位で求電子置換反応を起こし、2-置換生成物を生成します.

ニトロ化: ピロールは、無水酢酸中の硝酸の冷溶液でニトロ化して、2-ニトロピロールを生成します.

スルホン化: ピロールは、ピリジン中で約100°Cで三酸化硫黄と反応して、ピロール-2-スルホン酸を生成します.

ハロゲン化: ピロールは、塩化スルホリル、臭素、またはヨウ素でハロゲン化して、テトラハロゲン化ピロールを生成します.

フリーデル・クラフツのアシル化: ピロールは、無水酢酸でアシル化して、2-アセチルピロールを生成します.

コルベ・シュミットカルボキシル化: ピロールは、水溶性炭酸カリウムと反応して、ピロール-2-カルボン酸を生成します.

ライマー・ティマン反応: ピロールは、アルカリの存在下でクロロホルムと反応して、2-ホルミルピロールを生成します.

科学研究への応用

ピロールとその誘導体は、さまざまな分野で幅広い用途があります。

化学反応の分析

Electrophilic Substitution

Pyrrole is more reactive than benzene in electrophilic substitution reactions because the nitrogen atom readily releases electrons .

-

The reactivity order for electrophilic attacks is this compound > furan > thiophene > benzene .

-

Electrophilic substitution primarily occurs at the 2-position due to the greater stability of the intermediate cation . If the 2-position is blocked, substitution can occur at the 3-position .

रिएक्शन ऑफ़ डिप्रोटोनेटेड पायरोल (Reaction of Deprotonated this compound)

The N-H proton in pyrroles is moderately acidic (pKa ~ 17.5) .

-

This compound can be deprotonated using strong bases such as butyllithium and sodium hydride .

-

The resulting alkali pyrrolide is nucleophilic and can react with electrophiles .

Cycloaddition Reactions

Pyrroles with *N-*substitution can undergo cycloaddition reactions such as [4+2]-, [2+2]-, and [2+1]-cyclizations .

-

Diels-Alder cyclizations can occur with this compound acting as a diene, especially in the presence of an electron-withdrawing group on the nitrogen .

-

Pyrroles can react with carbenes, such as dichlorocarbene, in a [2+1]-cycloaddition. With dichlorocarbene, a dichlorocyclopropane intermediate is formed, which breaks down to form 3-chloropyridine via the Ciamician–Dennstedt rearrangement .

Oxidation and Reduction

Pyrroles can undergo both oxidation and reduction reactions .

-

Oxidation: this compound is converted to maleimide upon oxidation .

-

Reduction: Reduction of this compound leads to pyrrolidine . Pyrroles can also be reduced to pyrrolines. For example, Birch reduction of this compound esters and amides produces pyrrolines, with the regioselectivity depending on the position of the electron-withdrawing group .

-

The hydrogenation of this compound over Rh(111) and Pt(111) surfaces results in the formation of pyrrolidine .

Ring Expansion

Heating this compound with sodium ethoxide leads to ring expansion, forming pyridine (a six-membered ring) .

Reactions with Ozone

This compound reacts with ozone, leading to various products depending on the reaction conditions .

-

The apparent second-order rate constants () for the reactions of this compound with ozone vary depending on the pH :

| Compound | pH | - OH scavenger | , M-1 s-1 |

|---|---|---|---|

| This compound | 0.5 | DMSO | |

| This compound | 2.0 | DMSO | |

| This compound | 7.3 | DMSO | |

| This compound | 7.3 | None | |

| This compound | 12.0 | DMSO |

-

Main products identified from the reaction of this compound with ozone include 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one (TP2), maleimide, and N-(3-oxo-1-propen-1-yl)formamide (TP1) .

Reactions with Alkynes

Pyrroles can undergo intramolecular reactions with alkynes, leading to complex structures .

-

Catalytic cascade reactions involving an intramolecular reaction between substituted pyrroles and alkynes can lead to pyrrolizines .

-

Gold catalysts can facilitate these reactions, with isoxazole acting as a co-catalyst .

Other Reactions

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Pyrrole derivatives have shown promising anticancer properties, making them a focal point in cancer research. A review highlighted that various this compound-based compounds exhibit significant cytotoxic effects against multiple cancer cell lines, including breast and liver cancers. For instance, a specific compound demonstrated high potency against HepG2 cancer cells, showcasing the potential of this compound analogs as therapeutic agents in oncology .

1.2 Antimicrobial Properties

this compound compounds are also recognized for their antimicrobial activities. They have been reported to possess antibacterial, antifungal, and antiprotozoal properties. The structural diversity of this compound allows for modifications that enhance these biological activities, making them suitable candidates for developing new antibiotics and antifungal agents .

1.3 Neuropharmacological Applications

Research indicates that this compound-containing drugs exhibit various neuropharmacological effects, including anxiolytic and antipsychotic activities. These compounds interact with neurotransmitter systems, providing therapeutic avenues for treating disorders such as anxiety and schizophrenia .

Material Science

2.1 Conductive Polymers

Polythis compound, a polymer derived from this compound, is widely used in electronic devices due to its excellent conductivity and stability. It serves as an essential material in sensors, batteries, and supercapacitors. The ability to functionalize polythis compound enhances its applicability in various electronic and energy storage devices .

2.2 Nanostructured Materials

Research on nanoporous gold (NPG) combined with polythis compound has shown improved catalytic properties for oxidation reactions. This combination allows for enhanced selectivity and activity in various chemical reactions, highlighting the versatility of this compound derivatives in material applications .

Case Studies

作用機序

ピロールの芳香族性は、水素化や一般的なオレフィン反応に対して抵抗性を示します。 ピロールの弱塩基性は、窒素の孤立電子対が芳香族π電子系に関与しているために、プロトン化されにくいためです . ピロールの酸性の特徴は、窒素の電子対の非局在化によるもので、プロトン引き抜きが起こる可能性が高まります .

類似化合物の比較

ピロールは、以下の5員環芳香族複素環のグループの一部です。

フラン: 環内に酸素原子を含みます。

チオフェン: 環内に硫黄原子を含みます.

ピリジン: 1つの窒素原子を含む6員環です.

ピロリジン: ピロールの飽和水素化類似体です.

ピロールは、窒素原子によりユニークであり、窒素原子は、ピロールの酸素および硫黄類似体と比較して、ピロールの独特な芳香族性と反応性に寄与しています。

類似化合物との比較

Pyrrole is part of a group of five-membered aromatic heterocycles that include:

Furan: Contains an oxygen atom in the ring.

Thiophene: Contains a sulfur atom in the ring.

Pyridine: A six-membered ring with one nitrogen atom.

Pyrrolidine: The saturated hydrogenated analog of this compound.

This compound is unique due to its nitrogen atom, which contributes to its distinct aromaticity and reactivity compared to its oxygen and sulfur analogs.

生物活性

Pyrrole is a five-membered aromatic heterocyclic compound featuring nitrogen in its ring structure. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed examination of this compound's biological activity, supported by case studies, research findings, and data tables.

1. Overview of this compound's Biological Properties

This compound and its derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : this compound derivatives have shown potential against various cancer types, including leukemia and lymphoma.

- Antimicrobial Effects : These compounds demonstrate antibacterial, antifungal, and antiprotozoal properties.

- Anti-inflammatory Activity : Certain this compound derivatives inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects.

- Neuropharmacological Effects : this compound-containing drugs have been developed for their antipsychotic and anxiolytic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many this compound derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Targeting Cancer Pathways : Pyrroles can modulate various signaling pathways associated with cancer cell proliferation and survival, affecting targets like Bcl-2 family proteins and kinases involved in cell cycle regulation.

- Antioxidant Activity : Some this compound compounds exhibit antioxidant properties, reducing oxidative stress in cells.

3.1 Anticancer Activity

A study evaluated the cytotoxic effects of various this compound derivatives on human cancer cell lines. The results indicated that certain compounds demonstrated significant dose-dependent cytotoxicity, particularly against LoVo colon cancer cells. The most effective derivatives were found to induce apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins .

3.2 Anti-inflammatory Properties

Research on fused pyrroles, specifically pyrrolopyridines, revealed promising anti-inflammatory activity. Compounds 3i and 3l exhibited strong inhibition of pro-inflammatory cytokines in vitro and showed efficacy in vivo . A docking study confirmed their binding affinity to the COX-2 enzyme, indicating a potential mechanism for their anti-inflammatory effects.

3.3 Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. A recent study highlighted the effectiveness of novel this compound-cinnamate hybrids as COX-2 inhibitors with notable antioxidant activity . These compounds demonstrated moderate to high inhibitory effects against various microbial strains.

Table 1: Summary of Biological Activities of this compound Derivatives

5. Conclusion

This compound is a versatile scaffold with significant potential in drug discovery due to its diverse biological activities. Ongoing research continues to explore its mechanisms of action and therapeutic applications across various diseases. The development of novel this compound derivatives holds promise for creating effective treatments for cancer, inflammation, and infectious diseases.

Q & A

Q. Basic: What are the common synthetic strategies for pyrrole derivatives, and how can their efficiency be evaluated?

This compound derivatives are typically synthesized via multi-component reactions (MCRs), such as one-pot coupling catalyzed by natural hydroxyapatite, which enables the formation of complex structures like penta-substituted pyrroles . Efficiency is assessed through reaction yields, purity (via HPLC), and scalability. Comparative studies using alternative catalysts (e.g., Lewis acids) and solvent systems can optimize reaction conditions.

Q. Basic: Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

A combination of NMR (for proton environments), FT-IR (functional group identification), and X-ray diffraction (crystal structure determination) is essential . For example, -NMR resolves coupling patterns in this compound rings, while X-ray confirms bond lengths and angles (e.g., C–N bond: ~1.38 Å) . DFT calculations validate experimental geometries with <0.02 Å deviations .

Q. Advanced: How do substituents on the this compound ring influence electropolymerization kinetics on metal surfaces?

Substituents alter electron density, affecting polymerization rates. In-situ odd random phase electrochemical impedance spectroscopy (ORP-EIS) reveals that electron-donating groups (e.g., –NH) enhance polythis compound (PPy) growth on iron in sodium salicylate solutions, while electron-withdrawing groups (e.g., –NO) reduce conductivity . Kinetic parameters (e.g., charge-transfer resistance) are quantified via Nyquist plots .

Q. Advanced: What mechanistic insights explain this compound’s ring expansion reactions in combustion studies?

Gas-phase reactions of CH radicals with this compound form pyridine via a concerted H-atom abstraction and ring expansion . MPIMS experiments show that H abstraction occurs exclusively from the N–H bond (weaker than C–H bonds, ΔH = −91 kcal/mol), confirmed by deuterium labeling . DFT calculations support a barrierless pathway under combustion conditions (363 K) .

Q. Advanced: How do quantum effects impact this compound’s adsorption dynamics on metal surfaces?

Quantum tunneling and zero-point energy (ZPE) corrections dominate this compound’s motion on metals like Cu(111). Scanning tunneling microscopy (STM) and ab initio simulations reveal that N–H bond rotation and surface diffusion deviate from classical mechanics, with energy barriers reduced by 15–20% due to ZPE . This has implications for catalysis and molecular electronics .

Q. Basic: What computational methods validate this compound’s thermochemical and vibrational properties?

The G4 composite method predicts standard enthalpy of formation (24.1 kcal/mol) and vibrational frequencies (94–100% accuracy vs. experiments) . Rotational constants (A = 9.139 GHz, B = 9.007 GHz) and dipole moments (1.86 D) align with microwave spectroscopy data . Software suites like Gaussian 09 are standard for such analyses .

Q. Advanced: How do early vs. late transition metals affect this compound’s coordination in catalytic cycles?

Early metals (e.g., Ti) form dianionic η-pyrrole complexes via back-donation (e.g., TiClPyS), while late metals (e.g., Fe) favor neutral η-coordination. DFT studies show Ti complexes have shorter M–N bonds (1.95 Å vs. 2.10 Å for Fe) and distinct NICS values (−0.8 ppm vs. −13.3 ppm), impacting catalytic selectivity in C–N bond formation .

Q. Advanced: What methodologies optimize this compound-based polymer conductivity and stability?

Doping with sulfonic acids or FeCl enhances conductivity (up to 10 S/cm). Elemental analysis (C, H, N) and UV-Vis spectroscopy confirm oxidation states, while DTT reduction assays assess redox stability . For poly(3-(3,6,9-trioxadecanyl)this compound), air oxidation lowers bandgap (1.8 eV) compared to N-alkyl derivatives (2.2 eV) .

Q. Basic: How are this compound derivatives applied in designing sequence-specific DNA ligands?

This compound-imidazole polyamides mimic natural ligands (e.g., distamycin) to target DNA minor grooves. Modular assembly of this compound (Py) and imidazole (Im) units enables recognition of 5’-WGWWCW-3’ sequences (W = A/T). Affinity (K ≈ nM) and specificity (>100-fold) are validated via EMSA and fluorescence anisotropy .

Q. Advanced: What kinetic models describe this compound’s pyrolysis and oxidation in combustion?

High-level CCSD(T)/CBS calculations and shock tube experiments reveal that this compound decomposition follows a radical chain mechanism:

Initiation: this compound → HCN + CHN (E = 85 kcal/mol).

Propagation: CHN + O → NO precursors.

Master equation modeling predicts rate constants within 20% of experimental data .

特性

IUPAC Name |

1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-81-0, 107760-17-8, 101359-25-5 | |

| Record name | Polypyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107760-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101359-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021910 | |

| Record name | Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma | |

| Record name | Pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

102 °F (39 °C) (CLOSED CUP) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9698 @ 20 °C, 0.955-0.975 | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.31 (Air= 1) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.36 [mmHg], 8.35 mm Hg @ 25 dec C | |

| Record name | Pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid when fresh, Yellowish or brown oil | |

CAS No. |

109-97-7, 30604-81-0 | |

| Record name | 1H-Pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S1ZD6L2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.4 °C, -24 °C | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。